Lutein G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Chlorhydrate de Quinine Dihydraté est un alcaloïde naturel provenant de l'écorce du quinquina. Il est utilisé depuis des siècles comme médicament antimalarique et est connu pour son goût amer. Le Chlorhydrate de Quinine Dihydraté est également utilisé comme un antipyrétique et un analgésique doux .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le Chlorhydrate de Quinine Dihydraté peut être synthétisé à partir de la quinine, qui est extraite de l'écorce du quinquina. L'extraction implique l'utilisation d'un solvant organique pour séparer les alcaloïdes de l'écorce. Les alcaloïdes sont ensuite précipités de la couche aqueuse acidifiée en ajustant le pH à l'aide d'une solution d'hydroxyde de sodium. Le précipité est soumis à une purification à l'eau, et le chlorhydrate de quinine est cristallisé à température ambiante .

Méthodes de Production Industrielle : Dans les environnements industriels, la quinine est extraite de l'écorce de différentes espèces de Cinchona, notamment Cinchona succirubra et Cinchona officinalis. Le processus d'extraction implique l'utilisation de solvants comme l'éthanol et le chloroforme. Le sel de chlorhydrate est ensuite formé en faisant réagir la quinine avec de l'acide chlorhydrique, suivi d'une cristallisation pour obtenir la forme dihydratée .

Analyse Des Réactions Chimiques

Types de Réactions : Le Chlorhydrate de Quinine Dihydraté subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et Conditions Courants :

Oxydation : La quinine peut être oxydée en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être réalisée en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinine avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

Le Chlorhydrate de Quinine Dihydraté a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon pour l'amertume dans les expériences d'évaluation sensorielle.

Médecine : Continue d'être un médicament antimalarique pertinent, en particulier pour traiter le paludisme grave et cérébral.

Industrie : Utilisé dans l'industrie alimentaire et des boissons comme additif amer dans l'eau tonique et autres boissons.

5. Mécanisme d'Action

Le mécanisme d'action exact du Chlorhydrate de Quinine Dihydraté n'est pas entièrement compris. Il est estimé qu'il interfère avec la capacité du parasite du paludisme à décomposer et à digérer l'hémoglobine. Cette interférence entraîne l'accumulation d'hème toxique à l'intérieur du parasite, entraînant finalement sa mort . La quinine a également des effets directs sur les membranes musculaires et les canaux sodium, ce qui la rend utile dans le traitement des troubles musculaires .

Composés Similaires :

Quinidine : Un isomère de la quinine, utilisé comme agent antiarythmique.

Chloroquine : Un autre médicament antimalarique, mais avec un mécanisme d'action différent.

Méfloquine : Un dérivé synthétique de la quinine, utilisé à la fois pour le traitement et la prévention du paludisme.

Unicité : Le Chlorhydrate de Quinine Dihydraté est unique en raison de son développement lent de la résistance par rapport aux autres antimalariques. Il reste efficace pour traiter le paludisme grave et est utilisé dans des thérapies combinées pour lutter contre les souches multirésistantes .

Applications De Recherche Scientifique

Quinine Hydrochloride Dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a standard for bitterness in sensory evaluation experiments.

Medicine: Continues to be a relevant antimalarial drug, especially for treating severe and cerebral malaria.

Industry: Utilized in the food and beverage industry as a bitter additive in tonic water and other beverages.

Mécanisme D'action

The exact mechanism of action of Quinine Hydrochloride Dihydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death . Quinine also has direct effects on muscle membranes and sodium channels, making it useful in treating muscular disorders .

Comparaison Avec Des Composés Similaires

Quinidine: An isomer of quinine, used as an antiarrhythmic agent.

Chloroquine: Another antimalarial drug, but with a different mechanism of action.

Mefloquine: A synthetic derivative of quinine, used for both treatment and prevention of malaria.

Uniqueness: Quinine Hydrochloride Dihydrate is unique due to its slow development of resistance compared to other antimalarials. It remains effective for treating severe malaria and is used in combination therapies to combat multidrug-resistant strains .

Propriétés

Numéro CAS |

105452-20-8 |

|---|---|

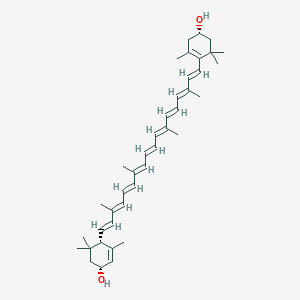

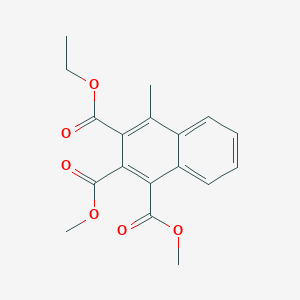

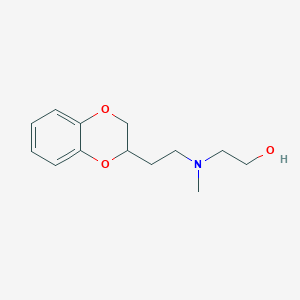

Formule moléculaire |

C40H56O2 |

Poids moléculaire |

568.9 g/mol |

Nom IUPAC |

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1 |

Clé InChI |

KBPHJBAIARWVSC-XWUGOPFFSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

SMILES isomérique |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Synonymes |

eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)- beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)- gamma Lutein Lutein Lutein F Lutein G Lutein, gamma |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)